![molecular formula C19H15N3S2 B2955935 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338751-28-3](/img/structure/B2955935.png)
3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
This compound, also known as (E)-3-(methylthio)-5-(2-(phenylamino)vinyl)-1H-1lambda3-isothiazole-4-carbonitrile , is a versatile material with diverse applications in scientific research. It offers immense potential due to its unique properties, making it a valuable tool in drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15,18H,1H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the nature of chemical bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.39 . It’s recommended to be stored at a temperature of 28°C .Scientific Research Applications
Drug Development
The thiazole ring, a core structure within this compound, is known for its prevalence in pharmaceuticals due to its bioactive properties . The specific structure of this compound suggests potential use in the development of drugs targeting various diseases. Its ability to interact with different biological targets can be harnessed to modulate biological pathways, potentially leading to therapeutic applications.
Agricultural Chemistry
In agriculture, compounds like 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile can be explored for their pesticidal or herbicidal properties . The presence of the thiazole ring might affect the growth of plants or pests, offering a route to protect crops from diseases or infestations.
Materials Science
Materials science could benefit from the unique properties of this compound, particularly in the synthesis of novel polymers or coatings . The molecular structure could impart specific characteristics like thermal stability or electrical conductivity, making it valuable for creating advanced materials.
Chemical Synthesis
This compound could serve as a building block in organic synthesis, providing a pathway to create complex molecules with thiazole rings . Its reactive sites allow for various chemical transformations, which can be useful in synthesizing new compounds with desired properties.
Environmental Science
In environmental science, such compounds can be studied for their degradation products and their impact on ecosystems . Understanding how this compound breaks down in the environment can inform pollution control strategies and the design of environmentally benign chemicals.
Analytical Chemistry
The compound’s distinct chemical structure makes it a candidate for use as a standard in analytical methods . It could help in the development of assays to detect similar structures or to quantify the presence of related chemicals in samples.
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVMQDNPOJMONK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile |
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